(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 946295-82-5
VCID: VC7734909
InChI: InChI=1S/C23H21ClN4O4/c1-4-30-20-8-6-5-7-18(20)22-25-19(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)17-11-9-16(24)10-12-17/h5-12H,4,13H2,1-3H3
SMILES: CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Molecular Formula: C23H21ClN4O4
Molecular Weight: 452.9

(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946295-82-5

Cat. No.: VC7734909

Molecular Formula: C23H21ClN4O4

Molecular Weight: 452.9

* For research use only. Not for human or veterinary use.

(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 946295-82-5

Specification

CAS No. 946295-82-5
Molecular Formula C23H21ClN4O4
Molecular Weight 452.9
IUPAC Name [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C23H21ClN4O4/c1-4-30-20-8-6-5-7-18(20)22-25-19(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)17-11-9-16(24)10-12-17/h5-12H,4,13H2,1-3H3
Standard InChI Key FHEFSZCMLUDSLV-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C

Introduction

Synthesis

The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and esterification processes. A general approach would include:

  • Formation of the Oxazole Ring:

    • Starting with a precursor such as 2-bromoacetophenone, condensation with ethoxy-substituted phenyl derivatives in the presence of ammonia or amines can yield the oxazole core.

  • Triazole Ring Construction:

    • The triazole moiety can be synthesized via azide-alkyne cycloaddition (click chemistry), using an alkyne-substituted chlorophenyl derivative.

  • Esterification:

    • Coupling the oxazole and triazole units through a carboxylic acid derivative or an activated ester under mild conditions.

These steps require careful optimization of reaction conditions to ensure high yields and purity.

Medicinal Chemistry

Compounds containing oxazole and triazole rings are often explored for their biological activities:

  • Antimicrobial Activity: The triazole moiety is known for its antifungal and antibacterial properties.

  • Anti-inflammatory Potential: Oxazole derivatives have shown promise in reducing inflammation.

Material Science

The electronic properties of such heterocyclic compounds make them candidates for:

  • Organic light-emitting diodes (OLEDs).

  • Conductive polymers.

Catalysts

Triazole-based compounds are sometimes used as ligands in metal-catalyzed reactions due to their ability to stabilize transition states.

Research Findings

StudyFindings
Synthesis of triazole derivatives Demonstrated antibacterial and anticancer activities in various substituted triazoles.
Oxazole-based molecules Highlighted their role in drug discovery due to favorable pharmacokinetics and bioactivity.
Combination of heterocycles Enhanced biological activity when combining oxazole and triazole rings in single molecules.

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